molecular formula C9H13BO3 B3081677 (3-(Ethoxymethyl)phenyl)boronic acid CAS No. 1107603-49-5

(3-(Ethoxymethyl)phenyl)boronic acid

Cat. No.: B3081677
CAS No.: 1107603-49-5
M. Wt: 180.01 g/mol
InChI Key: DBQGDLDTWVOSCS-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: (3-(Ethoxymethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of therapeutics . They can interact with diols in biological molecules, making them useful in glycoprotein and glycopeptide research .

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals . Its ability to form stable complexes with sugars and other diols makes it useful in sensing and separation technologies .

Mechanism of Action

Target of Action

The primary target of (3-(Ethoxymethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is a solid under normal conditions . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the reaction conditions can significantly impact the action of the compound.

Safety and Hazards

The safety information for “(3-(Ethoxymethyl)phenyl)boronic acid” includes several hazard statements such as H302-H312-H332 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethoxymethyl)phenyl)boronic acid typically involves the reaction of 3-(Ethoxymethyl)phenyl)magnesium bromide with trimethyl borate , followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 4-Ethoxyphenylboronic acid

Comparison: (3-(Ethoxymethyl)phenyl)boronic acid is unique due to the presence of the ethoxymethyl group , which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has enhanced solubility and different steric properties, making it suitable for specific applications in synthesis and biological research .

Properties

IUPAC Name

[3-(ethoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-2-13-7-8-4-3-5-9(6-8)10(11)12/h3-6,11-12H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQGDLDTWVOSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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